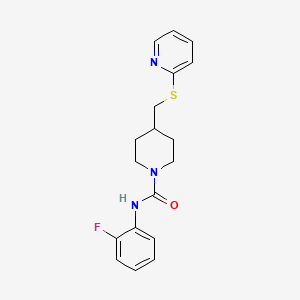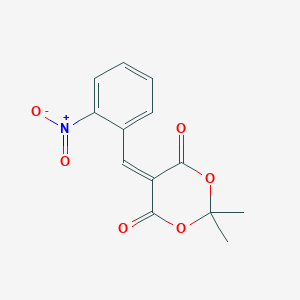
2,2-Dimethyl-5-((2-nitrophenyl)methylene)-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-5-((2-nitrophenyl)methylene)-1,3-dioxane-4,6-dione, commonly referred to as 2,2-dimethyl-5-nitro-1,3-dioxane-4,6-dione (DMN-DIOX), is a versatile organic compound that has a wide range of applications in scientific research. It is a highly reactive compound, and its unique properties make it a valuable tool for conducting complex experiments in the laboratory. DMN-DIOX is used in a variety of scientific research applications, including synthesis, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
Synthesis of New Derivatives : This compound is utilized in synthesizing new derivatives. For instance, it reacts with active methylene nitriles to produce 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which have potential as drug precursors or perspective ligands (Dotsenko et al., 2019).
Chemical Reactions and Derivatives : Various chemical reactions involving this compound result in unique derivatives. For example, its reaction with m-chloroperbenzoic acid produces sulfoxide derivatives, and with triphenylphosphine, it yields specific phosphonium salts (Al-Sheikh et al., 2009).
Pyrolytic Generation Studies : Studies have investigated the pyrolytic generation of methyleneketene from this compound. It forms stable adducts with cyclohexadiene and cyclopentadiene, leading to the identification of various pyrolysis products (Brown, Eastwood, & McMullen, 1976; 1977).
Supramolecular Structures : The compound forms different supramolecular structures when combined with other chemical entities. These structures have been analyzed using methods like X-ray crystallography to understand their molecular configurations (Low et al., 2002).
Synthesis for Quinolinones Preparation : The compound has been used for the synthesis of 2-cyano-4-quinolinones, highlighting its role in facilitating the preparation of complex organic compounds (Jeon & Kim, 2000).
Mechanistic Study in Synthesis Processes : It plays a role in the synthesis of 2,2-dimethyl-5-{aryl[(hetero)aryl]methyl}-1,3-dioxane-4,6-diones. Understanding the reaction mechanisms helps in delineating the scope and limitations of such processes (Najda et al., 2016).
Eigenschaften
IUPAC Name |
2,2-dimethyl-5-[(2-nitrophenyl)methylidene]-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6/c1-13(2)19-11(15)9(12(16)20-13)7-8-5-3-4-6-10(8)14(17)18/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOZFMSUNUOFQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)O1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-((2-nitrophenyl)methylene)-1,3-dioxane-4,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B2366467.png)
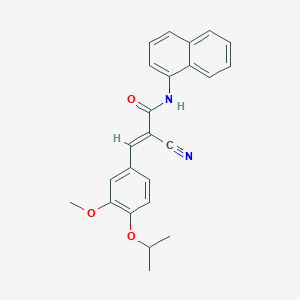

![(Z)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2366473.png)
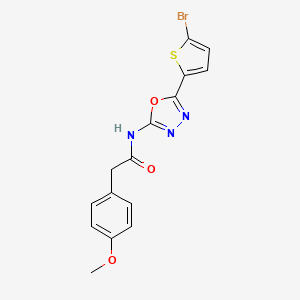

![1-[(Naphthalen-2-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2366479.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2366480.png)
![4-tert-butyl-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2366481.png)
![6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2366482.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2366483.png)
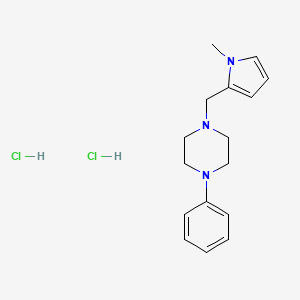
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2366485.png)
